molecular formula C17H23NO4 B2950883 4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid CAS No. 1203682-95-4

4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid

Cat. No.: B2950883
CAS No.: 1203682-95-4
M. Wt: 305.374
InChI Key: GMZPARXBRWLYSY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C17H23NO4 . It is an isomer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid gave 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline which was reacted with aromatic carboxylic acid chlorides, and the subsequent reduction afforded 2-arylalkyl tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydroisoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, compounds with similar structures have been used in various chemical reactions. For instance, 4,4-dimethyltetrahydroisoquinoline was synthesized by the reduction of 4,4-dimethyldihydroisoquinoline or 4,4-dimethylisoquinolin-3-one obtained from 2-methyl-2-phenylpropionitrile .

Properties

IUPAC Name

4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-9-11-7-6-8-12(14(19)20)13(11)17(4,5)10-18/h6-8H,9-10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZPARXBRWLYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=C1C(=CC=C2)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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